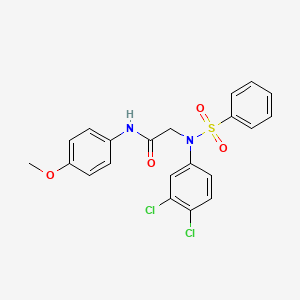![molecular formula C16H14BrN3O2S2 B6085503 2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol](/img/structure/B6085503.png)
2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTP and has been extensively studied for its biochemical and physiological effects. In
作用机制
The mechanism of action of 2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BPTP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. BPTP has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, BPTP has been shown to inhibit the aggregation of amyloid-beta peptides, which is a desirable effect for therapeutic agents for Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol in lab experiments include its potent anticancer activity and its potential as a therapeutic agent for Alzheimer's disease. However, the limitations of using BPTP in lab experiments include its relatively low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity to normal cells.
未来方向
There are several future directions for research on 2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol. One direction is to investigate the potential of BPTP as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to explore the potential of BPTP as a chemosensitizer, which can enhance the efficacy of existing anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of BPTP and to optimize its synthesis method for higher yield and purity.
合成方法
The synthesis method of 2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol involves the reaction of 2-bromo-4-hydroxyacetophenone with ethyl bromoacetate, followed by the reaction of the resulting compound with 2-aminothiazole and 2-pyrimidinylthiomethyl chloride. The final product is obtained by the reaction of the intermediate compound with sodium ethoxide. This synthesis method has been optimized for high yield and purity.
科学研究应用
2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol has been extensively studied for its potential applications in various fields. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. BPTP has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, BPTP has been studied for its antibacterial and antifungal properties.
属性
IUPAC Name |
2-bromo-6-ethoxy-4-[4-(pyrimidin-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S2/c1-2-22-13-7-10(6-12(17)14(13)21)15-20-11(8-23-15)9-24-16-18-4-3-5-19-16/h3-8,21H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELFZUNCDSJEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NC(=CS2)CSC3=NC=CC=N3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6085420.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B6085424.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6085428.png)

![4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B6085443.png)
![2-(2-chlorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6085448.png)


![methyl 4,5-dimethyl-2-({[2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6085478.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B6085485.png)
![2-(1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6085499.png)
![N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6085506.png)
![5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6085514.png)
![5-(diethylamino)-2-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6085527.png)